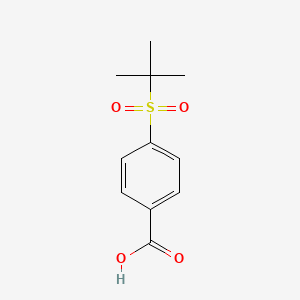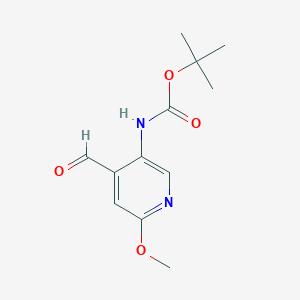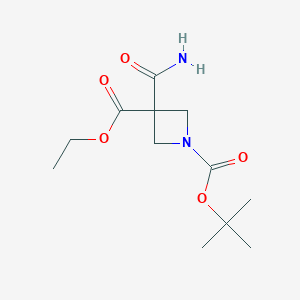
4-Acetylpiperazin-1-sulfonamid
Übersicht
Beschreibung
4-Acetylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C6H13N3O3S It is a derivative of piperazine, a heterocyclic organic compound, and contains both acetyl and sulfonamide functional groups
Wissenschaftliche Forschungsanwendungen
4-Acetylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
Target of Action
4-Acetylpiperazine-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
4-Acetylpiperazine-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid. This inhibition disrupts the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Acetylpiperazine-1-sulfonamide affects the folate metabolism pathway . Folate is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folate, 4-Acetylpiperazine-1-sulfonamide disrupts DNA synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of 4-Acetylpiperazine-1-sulfonamide would need further investigation.
Result of Action
The primary result of the action of 4-Acetylpiperazine-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents the bacteria from multiplying .
Action Environment
The action, efficacy, and stability of 4-Acetylpiperazine-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound
Biochemische Analyse
Biochemical Properties
4-Acetylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial for its pharmacological effects, including its potential use as an anti-inflammatory and antibacterial agent. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.
Cellular Effects
The effects of 4-Acetylpiperazine-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Acetylpiperazine-1-sulfonamide can affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-Acetylpiperazine-1-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity . This inhibition can lead to a cascade of downstream effects, including alterations in cellular signaling pathways and gene expression. For example, the inhibition of carbonic anhydrase by 4-Acetylpiperazine-1-sulfonamide can result in decreased production of bicarbonate ions, affecting cellular pH regulation and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetylpiperazine-1-sulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Acetylpiperazine-1-sulfonamide remains stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of 4-Acetylpiperazine-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-Acetylpiperazine-1-sulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic pathways are vital for the compound’s pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-Acetylpiperazine-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence its localization and accumulation within tissues, affecting its pharmacological activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Acetylpiperazine-1-sulfonamide is critical for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of 4-Acetylpiperazine-1-sulfonamide determines its interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylpiperazine-1-sulfonamide typically involves the sulfonylation of piperazine derivativesThe reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-Acetylpiperazine-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield piperazine-1-sulfonamide.
Common Reagents and Conditions
Sulfonyl Chlorides:
Acetyl Chloride: Used for acetylation of piperazine.
Major Products Formed
Piperazine-1-sulfonamide: Formed through hydrolysis of the acetyl group.
Various Substituted Derivatives: Depending on the specific reagents and conditions used, a range of substituted piperazine derivatives can be synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine-1-sulfonamide: Lacks the acetyl group but shares the sulfonamide functionality.
4-Methylpiperazine-1-sulfonamide: Contains a methyl group instead of an acetyl group.
N-Acetylsulfanilamide: Another sulfonamide derivative with different structural features
Uniqueness
4-Acetylpiperazine-1-sulfonamide is unique due to the presence of both acetyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for versatile applications in various fields of research and industry, making it a valuable compound for further study and development .
Eigenschaften
IUPAC Name |
4-acetylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSSQEKAYHWNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-31-0 | |
| Record name | 4-acetylpiperazine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



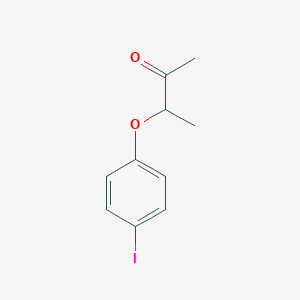




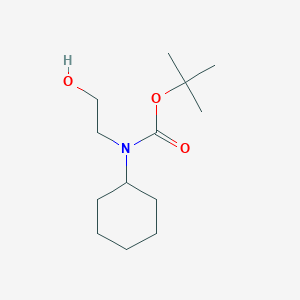

amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

